molecular formula C18H19NO7S B2600188 methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate CAS No. 1421443-25-5

methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate

Cat. No. B2600188
CAS RN: 1421443-25-5
M. Wt: 393.41
InChI Key: QGDVXLWEQHOGDF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d][1,3]dioxol-5-yl . Benzo[d][1,3]dioxol-5-yl is a common moiety in many biologically active compounds . It’s often used in the synthesis of various pharmaceuticals due to its wide range of biological activities .


Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxol-5-yl derivatives is often planar . The planarity of these molecules can influence their biological activity and interactions with other molecules .


Chemical Reactions Analysis

Benzo[d][1,3]dioxol-5-yl derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of anticancer agents .

Mechanism of Action

While the exact mechanism of action for your specific compound is not available, similar compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

properties

IUPAC Name

methyl 4-[[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7S/c1-24-18(21)12-2-5-14(6-3-12)27(22,23)19-9-8-15(20)13-4-7-16-17(10-13)26-11-25-16/h2-7,10,15,19-20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDVXLWEQHOGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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